molecular formula C8H10BFO2 B6206414 (2-fluoro-4,6-dimethylphenyl)boronic acid CAS No. 1969291-70-0

(2-fluoro-4,6-dimethylphenyl)boronic acid

Cat. No.: B6206414
CAS No.: 1969291-70-0
M. Wt: 168
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Description

(2-fluoro-4,6-dimethylphenyl)boronic acid: is an organic compound belonging to the class of arylboronic acids. These compounds possess a boron atom bonded to an aromatic ring (phenyl in this case) and two hydroxyl groups. This compound is widely used in scientific research due to its versatile reactivity and applications in various fields such as organic synthesis, drug discovery, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for preparing (2-fluoro-4,6-dimethylphenyl)boronic acid involves the hydroboration of alkenes or alkynes. This process typically uses boron reagents such as borane (BH3) or diborane (B2H6) to add a B-H bond across the carbon-carbon double or triple bond . Another method involves the reaction of organolithium or Grignard reagents with boron trifluoride etherate (BF3·OEt2) to form the corresponding boronic acid .

Industrial Production Methods: In industrial settings, the production of this compound often employs a one-pot synthesis method. This involves the reaction of 2,6-dimethylbromobenzene with tri-n-butylborate in the presence of magnesium turnings in tetrahydrofuran (THF) solvent. The reaction mixture is then acidified and hydrolyzed to yield the desired boronic acid with a high yield .

Chemical Reactions Analysis

Types of Reactions: (2-fluoro-4,6-dimethylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds between an aryl or vinyl boronic acid and an organic halide or activated alkene in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Typically uses palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in an aqueous or organic solvent.

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Oxidation: Yields phenols.

    Substitution: Forms substituted aromatic compounds.

Scientific Research Applications

Chemistry: (2-fluoro-4,6-dimethylphenyl)boronic acid is extensively used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: Boronic acids, including this compound, are used as enzyme inhibitors, particularly for serine proteases and kinases. These enzymes play crucial roles in various biological processes, and their inhibition can be beneficial in treating diseases such as cancer .

Industry: In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its ability to form stable complexes with diols makes it useful in the development of sensors and separation technologies .

Mechanism of Action

The mechanism of action of (2-fluoro-4,6-dimethylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as an enzyme inhibitor, where it binds to the active site of the enzyme, blocking its activity. The boronic acid group interacts with the hydroxyl groups of serine residues in the enzyme’s active site, forming a stable complex that inhibits the enzyme’s function .

Comparison with Similar Compounds

  • 2,6-Dimethylphenylboronic acid
  • 4-Fluoro-2,6-dimethylphenylboronic acid
  • 2,4-Difluorophenylboronic acid

Comparison: (2-fluoro-4,6-dimethylphenyl)boronic acid is unique due to the presence of both fluorine and methyl groups on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications. For example, the fluorine atom can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and selectivity in certain reactions .

Properties

CAS No.

1969291-70-0

Molecular Formula

C8H10BFO2

Molecular Weight

168

Purity

95

Origin of Product

United States

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